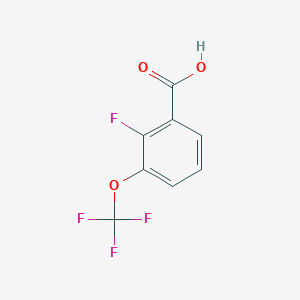

2-Fluoro-3-(trifluoromethoxy)benzoic acid

Description

BenchChem offers high-quality 2-Fluoro-3-(trifluoromethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-(trifluoromethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-3-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-6-4(7(13)14)2-1-3-5(6)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFVRYWIHCPNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672902 | |

| Record name | 2-Fluoro-3-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-62-5 | |

| Record name | 2-Fluoro-3-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Fluorinated Benzoic Acids

A Note on the Subject Compound: This guide addresses the physical properties of 2-Fluoro-3-(trifluoromethyl)benzoic acid (CAS 115029-22-6). The initially requested topic, 2-Fluoro-3-(trifluoromethoxy)benzoic acid (CAS 1159512-62-5), is a structurally similar but distinct compound for which there is a scarcity of experimentally verified data. The available information for the "trifluoromethoxy" analog is limited to predicted values. Given the significant overlap in the physicochemical impact of trifluoromethyl and trifluoromethoxy groups on a benzene ring, this guide will focus on the well-documented 2-Fluoro-3-(trifluoromethyl)benzoic acid as a robust, representative model. This approach allows for a thorough, data-supported exploration of the properties and experimental methodologies relevant to this class of compounds.

For completeness, the limited predicted data for 2-Fluoro-3-(trifluoromethoxy)benzoic acid is as follows:

-

Boiling Point: 246.7 ± 35.0 °C[1]

-

Density: 1.529 ± 0.06 g/cm³[1]

-

pKa: 2.89 ± 0.10[1]

-

Appearance: White crystalline needles[1]

Technical Guide: 2-Fluoro-3-(trifluoromethyl)benzoic Acid

Introduction

2-Fluoro-3-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzoic acid scaffold imparts unique electronic and steric properties. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly increases the acidity of the carboxylic acid and enhances the compound's lipophilicity. These characteristics make it a valuable building block and intermediate in the synthesis of pharmaceuticals and agrochemicals, where such properties can influence biological activity, membrane permeability, and metabolic stability.[2][3] This guide provides a comprehensive overview of its core physical properties, the methodologies for their determination, and essential safety protocols.

Chemical Identity and Structure

The structural arrangement of the functional groups is critical to the compound's reactivity and physical behavior. The ortho-fluorine and meta-trifluoromethyl groups relative to the carboxylic acid create a distinct electronic environment on the aromatic ring.

Caption: 2D Structure of 2-Fluoro-3-(trifluoromethyl)benzoic acid.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 115029-22-6 | |

| Molecular Formula | C₈H₄F₄O₂ | |

| Molecular Weight | 208.11 g/mol | |

| Synonyms | α,α,α,2-Tetrafluoro-m-toluic Acid | |

| InChI Key | XVEAMDNSCPPPCP-UHFFFAOYSA-N |

| SMILES | OC(=O)c1cccc(c1F)C(F)(F)F | |

Physicochemical Properties

The physical properties of the compound are summarized below. These values are critical for predicting its behavior in various solvents, its thermal stability, and its suitability for specific reaction conditions.

Table 2: Core Physical Properties

| Property | Value | Notes | Source |

|---|---|---|---|

| Physical Form | White to off-white solid | Crystalline powder or crystals | |

| Melting Point | 123 - 130 °C | A narrow melting range indicates high purity | |

| Boiling Point | Not available | Decomposes before boiling at atm. pressure | |

| pKa | Not experimentally determined | Expected to be < 3.5 due to electron-withdrawing groups |

| Solubility | Soluble in organic solvents | (e.g., Methanol, Acetone, THF). Limited solubility in water. | General knowledge |

Experimental Methodology: Melting Point Determination

The melting point is a fundamental property used to assess the purity of a crystalline solid. A sharp, narrow melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range.

Causality and Protocol Integrity

The chosen method, capillary melting point determination, is a self-validating system. The primary experimental choice is the rate of heating. A slow, controlled heating rate (approx. 1-2°C per minute) near the expected melting point is crucial.[4] This ensures thermal equilibrium between the sample, the heating block, and the thermometer, providing an accurate reading.[4] A rapid heating rate would cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an artificially high and broad melting range. The protocol's integrity relies on proper sample preparation (finely powdered and dry) and a calibrated thermometer.[5]

Step-by-Step Protocol

-

Sample Preparation:

-

Ensure the 2-Fluoro-3-(trifluoromethyl)benzoic acid sample is completely dry.

-

If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle. This ensures uniform heat transfer.[5]

-

-

Capillary Loading:

-

Tap the open end of a capillary tube into the powdered sample.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. A sample height of 2-3 mm is ideal.[4]

-

-

Measurement:

-

Place the loaded capillary into the heating block of a melting point apparatus.

-

Heat rapidly to about 15-20°C below the expected melting point (approx. 105°C).[4]

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the last crystal melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

-

Verification:

-

Allow the apparatus to cool.

-

Perform a second determination with a fresh sample to ensure reproducibility. A previously melted sample should not be reused.[4]

-

Caption: Workflow for accurate melting point determination.

Spectroscopic and Acidity Data

-

¹H NMR: The spectrum would show signals for the three aromatic protons and a broad singlet for the carboxylic acid proton (typically >10 ppm). The aromatic signals would exhibit complex splitting patterns due to coupling with each other and with the ¹⁹F nucleus.

-

¹³C NMR: The spectrum would display eight distinct carbon signals. The carboxyl carbon would appear downfield (~165-170 ppm). The carbon atoms bonded to fluorine and the trifluoromethyl group would show characteristic splitting (C-F coupling).

-

¹⁹F NMR: Two distinct signals would be expected: one for the aromatic fluorine and one for the trifluoromethyl group, with the latter being a singlet.

Acidity (pKa)

The pKa value is a measure of the acidity of the carboxylic proton. The presence of two strong electron-withdrawing groups (–F and –CF₃) on the aromatic ring stabilizes the conjugate base (carboxylate anion) through induction, thereby increasing the acidity of the compound. For comparison, the pKa of benzoic acid is 4.2. The pKa of 2-fluorobenzoic acid is 3.27, and the pKa of 3-(trifluoromethyl)benzoic acid is 3.79.[6] Given the combined electron-withdrawing effects in the subject molecule, its pKa is anticipated to be lower (i.e., more acidic) than either of these analogs, likely in the range of 2.5-3.0.

Safety and Handling

As a laboratory chemical, 2-Fluoro-3-(trifluoromethyl)benzoic acid requires careful handling.

-

Hazard Classification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[7]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

2-Fluoro-3-(trifluoromethyl)benzoic acid is a solid crystalline compound whose physical properties are dominated by the strong inductive effects of its fluorine and trifluoromethyl substituents. Its well-defined melting point serves as a reliable indicator of purity, determinable through standard laboratory protocols that prioritize thermal equilibrium. Its heightened acidity and structural motifs make it a significant intermediate for research in medicinal chemistry and materials science. Proper adherence to safety protocols is essential when handling this compound.

References

- 1. 2-Fluoro-3-(trifluoromethoxy)benzoic acid CAS#: 1159512-62-5 [amp.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. jinanhealthtech.com [jinanhealthtech.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. 3-(Trifluoromethyl)benzoic acid 99 454-92-2 [sigmaaldrich.com]

- 7. 2-(Trifluoromethyl)benzoic acid 98 433-97-6 [sigmaaldrich.com]

An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethoxy)benzoic acid (CAS: 1159512-62-5)

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2-Fluoro-3-(trifluoromethoxy)benzoic acid. It delves into the compound's physicochemical properties, reactivity, applications, and provides expert insights into its strategic use in modern organic synthesis.

Introduction: A Strategic Building Block in Fluorine Chemistry

2-Fluoro-3-(trifluoromethoxy)benzoic acid is a highly functionalized aromatic carboxylic acid. Its structure is distinguished by the presence of two key fluorine-containing moieties on a benzoic acid scaffold: an ortho-fluoro group and a meta-trifluoromethoxy (-OCF3) group. This specific substitution pattern makes it a valuable and strategic building block, particularly in the fields of pharmaceutical and materials science.[1]

The incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance critical properties such as metabolic stability, bioavailability, and binding affinity.[2][3] The trifluoromethoxy group, in particular, is of growing importance. It is considered a "super-methoxy" group because it significantly increases lipophilicity (Hansch parameter π = +1.04) while being metabolically much more stable than a simple methoxy group.[4] This unique combination of properties allows chemists to fine-tune the pharmacokinetic profiles of drug candidates, making this benzoic acid derivative a sought-after intermediate for synthesizing novel active pharmaceutical ingredients (APIs).[5][6][7]

Section 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application.

Chemical Structure

Caption: Structure of 2-Fluoro-3-(trifluoromethoxy)benzoic acid.

Physicochemical Properties

The properties of this compound are summarized below. The predicted values provide a reliable baseline for experimental design.

| Property | Value | Source |

| CAS Number | 1159512-62-5 | [8][9] |

| Molecular Formula | C₈H₄F₄O₃ | [8][10] |

| Molecular Weight | 224.11 g/mol | [8] |

| Appearance | White crystalline solid | Inferred from analogs |

| Boiling Point | 246.7 ± 35.0 °C (Predicted) | [10][11] |

| Density | 1.529 ± 0.06 g/cm³ (Predicted) | [10][11] |

| Storage | 2-8°C, dry and well-ventilated place | [11][12] |

Predicted Spectroscopic Data

While comprehensive, peer-reviewed spectra for this specific compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups.

-

¹H NMR: The spectrum will feature signals for three distinct aromatic protons, with chemical shifts and coupling constants influenced by the adjacent fluoro and trifluoromethoxy groups. A characteristic broad singlet, typically downfield (>10 ppm), will correspond to the carboxylic acid proton.

-

¹³C NMR: The spectrum should show eight unique carbon signals. The carboxylic acid carbonyl carbon will appear significantly downfield (~165-175 ppm). The aromatic carbons will exhibit complex splitting patterns due to ¹J, ²J, and ³J coupling with the fluorine atoms of both the ortho-fluoro and the trifluoromethoxy groups. The carbon of the -OCF₃ group itself will appear as a quartet due to coupling with its three fluorine atoms.

-

¹⁹F NMR: Two distinct signals are expected: one for the aromatic fluorine atom and a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretching band for the hydrogen-bonded carboxylic acid dimer, typically in the 2500-3300 cm⁻¹ region.[13] A strong, sharp absorption band around 1700 cm⁻¹ will correspond to the C=O (carbonyl) stretching vibration.[13][14] Strong C-F and C-O stretching vibrations are expected in the fingerprint region, particularly between 1100-1300 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 224. Common fragmentation patterns would include the loss of -OH (m/z 207), -COOH (m/z 179), and potentially the -OCF₃ group.

Section 2: Synthesis and Reactivity

Plausible Synthetic Pathway

While specific patented synthesis routes for CAS 1159512-62-5 are not publicly detailed, a logical retrosynthetic analysis points to multi-step syntheses starting from simpler, commercially available precursors. One plausible route could involve the oxidation of a corresponding toluene derivative, which itself can be constructed through standard aromatic chemistry.

A generalized synthetic workflow is depicted below.

Caption: Workflow for a self-validating amide coupling experiment.

Self-Validation System:

-

Reaction Monitoring (TLC): The disappearance of the more polar benzoic acid starting material and the appearance of a new, less polar product spot provides real-time validation of the reaction's progress.

-

Post-Purification Analysis:

-

Mass Spectrometry: Obtaining the correct molecular ion peak for the product (Expected [M+H]⁺ = 314.08) provides definitive confirmation of a successful coupling.

-

NMR Spectroscopy: The ¹H NMR spectrum will confirm the structure. Key validation points include the disappearance of the broad carboxylic acid proton signal and the appearance of new signals corresponding to the benzyl group's CH₂ and aromatic protons, as well as a signal for the new N-H proton.

-

Conclusion

2-Fluoro-3-(trifluoromethoxy)benzoic acid is more than just a chemical intermediate; it is a meticulously designed tool for modern chemical research. Its strategic placement of fluorine-containing groups offers a powerful platform for manipulating the electronic and steric properties of a molecule. For scientists in drug discovery and materials science, this compound provides a reliable and versatile scaffold for building molecular complexity and fine-tuning properties to achieve desired biological or physical outcomes. A comprehensive understanding of its properties, reactivity, and handling is essential for unlocking its full potential in the laboratory.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Semantic Scholar. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Angene. (n.d.). 2-Fluoro-3-(trifluoromethoxy)benzoic acid | 1159512-62-5. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Shell Australia. (2014). ad-fluorobenzoic-acid.pdf. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzoic acid - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET: 3-Fluorobenzoic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Fluoro-3-trifluoromethylbenzoic acid, nonadecyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental high-resolution solid-state 13 C NMR data for the 1:1... Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 2-fluoro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-3-trifluoromethylbenzoic acid, eicosyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.

-

PubMed Central (PMC). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- Google Patents. (n.d.). CN113024384A - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-3-trifluoromethylbenzoic acid, pentadecyl ester - Optional[13C NMR]. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Angene - 2-Fluoro-3-(trifluoromethoxy)benzoic acid | 1159512-62-5 | MFCD12026477 | AGN-PC-0WNMKM [japan.angenechemical.com]

- 10. echemi.com [echemi.com]

- 11. 2-Fluoro-3-(trifluoromethoxy)benzoic acid CAS#: 1159512-62-5 [amp.chemicalbook.com]

- 12. combi-blocks.com [combi-blocks.com]

- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-3-(trifluoromethoxy)benzoic Acid

Introduction: In the landscape of modern drug discovery and materials science, fluorinated organic molecules serve as indispensable building blocks. The strategic introduction of fluorine atoms can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-3-(trifluoromethoxy)benzoic acid is a key intermediate, valued for its unique electronic and steric profile conferred by the ortho-fluoro and meta-trifluoromethoxy substituents. This guide provides a detailed technical framework for the comprehensive spectroscopic characterization of this compound, offering researchers and drug development professionals the foundational data and interpretive logic required for its unambiguous identification and quality assessment. The methodologies and expected data presented herein are grounded in fundamental spectroscopic principles and validated by data from structurally analogous compounds.

Molecular Structure and Atom Numbering

A thorough analysis of spectroscopic data begins with a clear understanding of the molecular structure. The following diagram illustrates the structure of 2-Fluoro-3-(trifluoromethoxy)benzoic acid with a standardized numbering scheme that will be used for spectral assignments throughout this guide.

Caption: Structure of 2-Fluoro-3-(trifluoromethoxy)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of this molecule in solution. The presence of three different NMR-active nuclei (¹H, ¹³C, and ¹⁹F) provides a wealth of data through chemical shifts and spin-spin coupling constants.

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures data reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Fluoro-3-(trifluoromethoxy)benzoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.[1][2]

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or internal tetramethylsilane (TMS).

-

¹³C NMR: Acquire a proton-decoupled spectrum (e.g., using a zgpg pulse program). A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled spectrum. Chemical shifts are referenced to an external standard, typically CFCl₃ at δ = 0 ppm.[3]

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the three aromatic protons and the single carboxylic acid proton. The electron-withdrawing nature of the substituents will shift the aromatic protons downfield.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| COOH | > 11.0 | Broad Singlet | N/A |

| H6 | 7.8 - 8.0 | ddd | ³J(H6-H5) ≈ 7-9, ⁴J(H6-H4) ≈ 1-2, ³J(H6-F1) ≈ 8-10 |

| H5 | 7.6 - 7.8 | t or ddd | ³J(H5-H6) ≈ 7-9, ³J(H5-H4) ≈ 7-9, ⁴J(H5-F1) ≈ 4-6 |

| H4 | 7.4 - 7.6 | ddd | ³J(H4-H5) ≈ 7-9, ⁴J(H4-H6) ≈ 1-2, ⁵J(H4-F1) ≈ 1-2 |

Interpretation: The carboxylic acid proton is expected to be a broad singlet far downfield due to hydrogen bonding and exchange. The aromatic region will be complex due to both homonuclear (H-H) and heteronuclear (H-F) coupling. H6 is expected to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent fluorine and carboxylic acid groups. Its signal will be split by H5 (³J), H4 (⁴J, smaller), and the C1-Fluorine (³J), resulting in a doublet of doublet of doublets (ddd). The signals for H5 and H4 will be similarly complex. Decoupling the ¹⁹F spectrum while acquiring the ¹H spectrum can simplify these multiplets and confirm the H-F coupling constants.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon environment, with C-F coupling providing crucial confirmation of assignments.

| Carbon Assignment | Expected δ (ppm) | Multiplicity (due to C-F coupling) | Expected Coupling Constant (J, Hz) |

| C=O (C7) | 165 - 170 | d | ³J(C7-F1) ≈ 2-4 |

| C1-F | 160 - 165 | d | ¹J(C1-F1) ≈ 240-260 |

| C3-O | 148 - 152 | d | ³J(C3-F1) ≈ 7-9 |

| C5 | 130 - 135 | s | N/A |

| C6 | 125 - 128 | d | ²J(C6-F1) ≈ 15-20 |

| C-OCF₃ (C8) | 120 - 123 | q | ¹J(C8-F) ≈ 255-260 |

| C2-COOH | 118 - 122 | d | ²J(C2-F1) ≈ 20-25 |

| C4 | 115 - 120 | d | ⁴J(C4-F1) ≈ 3-5 |

Interpretation: The most prominent features are the large one-bond C-F coupling constants. The carbon directly attached to the aromatic fluorine (C1) will appear as a doublet with a very large coupling constant (~250 Hz). The trifluoromethoxy carbon (C8) will appear as a distinct quartet due to coupling with its three attached fluorine atoms. The aromatic carbons ortho (C2, C6) and meta (C1, C3) to the fluorine substituent will also show smaller C-F couplings, which are invaluable for definitive assignment.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for distinguishing between different fluorine environments.[3]

| Fluorine Assignment | Expected δ (ppm) vs CFCl₃ | Multiplicity | Expected Coupling |

| Ar-F (F1) | -110 to -115 | m | Coupled to H6, H5 |

| OCF₃ | -58 to -60 | s | None |

Interpretation: Two distinct signals are expected. The signal for the aromatic fluorine (F1) will appear upfield and will be a multiplet due to coupling to the ortho (H6) and meta (H5) protons. The trifluoromethoxy (-OCF₃) group will appear as a sharp singlet further downfield, as three-bond H-F coupling is typically not resolved and there are no other adjacent fluorine atoms. The significant difference in chemical shifts allows for easy and unambiguous detection of both fluorine-containing moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol: ATR-IR Spectroscopy

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Processing: Perform a background subtraction using the spectrum of the clean, empty ATR crystal.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500 - 3300 | O-H stretch (very broad) | Carboxylic Acid |

| ~1700 | C=O stretch (strong, sharp) | Carboxylic Acid |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| 1250 - 1300 | C-O stretch / O-H bend | Carboxylic Acid |

| 1100 - 1250 | C-F stretch (very strong) | -OCF₃, Ar-F |

| ~930 | O-H bend (out-of-plane, broad) | Carboxylic Acid Dimer |

Interpretation: The IR spectrum is expected to be dominated by several key features. A very broad absorption band from 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[4] A strong, sharp peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch. The most intense bands in the fingerprint region will be between 1100-1250 cm⁻¹, which are characteristic of the C-F stretching vibrations from both the aromatic fluorine and the trifluoromethoxy group.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft technique often used for polar molecules and will likely show the deprotonated molecule [M-H]⁻ in negative ion mode.

-

Sample Introduction: Introduce the sample via direct infusion or after separation by liquid chromatography (LC-MS).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer can provide the exact mass, confirming the elemental formula.

Molecular Formula: C₈H₄F₄O₃ Exact Mass: 224.0096

| m/z (Negative ESI) | Ion | Comment |

| 223.0023 | [M-H]⁻ | Deprotonated molecular ion |

| 179.0124 | [M-H-CO₂]⁻ | Loss of carbon dioxide from parent |

| m/z (Positive EI) | Ion | Comment |

| 224.0096 | [M]⁺˙ | Molecular ion |

| 207.0067 | [M-OH]⁺ | Loss of hydroxyl radical |

| 179.0117 | [M-COOH]⁺ | Loss of carboxyl group |

| 155.0090 | [M-OCF₃]⁺ | Loss of trifluoromethoxy radical |

Interpretation: High-resolution mass spectrometry should confirm the molecular formula C₈H₄F₄O₃ with high accuracy. The fragmentation pattern provides a structural fingerprint. Under EI conditions, common losses include the hydroxyl radical (-OH), the entire carboxylic acid group (-COOH), and the trifluoromethoxy radical (-OCF₃). The observation of these specific neutral losses provides strong evidence for the presence and connectivity of these functional groups.

Caption: Plausible EI fragmentation pathway for the title compound.

Conclusion

The structural verification of 2-Fluoro-3-(trifluoromethoxy)benzoic acid relies on the synergistic application of multiple spectroscopic techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide an unparalleled level of detail on the carbon-hydrogen framework and the specific environments of the fluorine atoms through chemical shifts and intricate coupling patterns. Infrared spectroscopy offers rapid confirmation of essential functional groups, particularly the carboxylic acid and C-F bonds. Finally, mass spectrometry confirms the molecular weight and elemental composition, while its fragmentation patterns corroborate the structural assignments made by NMR. This comprehensive guide provides the expected data and interpretive framework necessary for researchers to confidently identify, characterize, and utilize this valuable chemical intermediate in their research and development endeavors.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Fluoro-3-(trifluoromethoxy)benzoic acid

Introduction

2-Fluoro-3-(trifluoromethoxy)benzoic acid is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The presence of three distinct functionalities—a carboxylic acid, a fluorine atom, and a trifluoromethoxy group—imparts unique electronic properties and potential biological activities, making it a valuable building block in drug discovery and the synthesis of advanced polymers.

The structural complexity of this molecule necessitates unambiguous characterization, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Fluoro-3-(trifluoromethoxy)benzoic acid. As a self-validating system, this document will not only present the predicted spectral data but will also explain the underlying quantum mechanical principles and experimental considerations, offering a field-proven framework for researchers to interpret their own results with confidence.

Part 1: Core Principles of NMR Spectroscopy for Organofluorine Compounds

The analysis of fluorinated molecules by NMR requires an understanding of the profound influence of the fluorine nucleus (¹⁹F). With a nuclear spin of ½ and 100% natural abundance, ¹⁹F is an active and highly informative NMR nucleus. Its high electronegativity and the presence of the trifluoromethoxy (-OCF₃) group create a unique spectroscopic fingerprint.

-

¹H NMR Spectroscopy: The fluorine atom at the C2 position and the -OCF₃ group at the C3 position both exert strong electron-withdrawing effects. This deshields the nearby aromatic protons, causing their resonance signals to appear at a higher chemical shift (downfield) compared to unsubstituted benzoic acid. Crucially, the ¹⁹F nucleus couples with neighboring protons through chemical bonds, a phenomenon known as spin-spin coupling or J-coupling. This results in the splitting of proton signals into complex multiplets, providing vital information about the spatial relationship between atoms. We can expect to observe couplings between the C2-F and the adjacent protons (e.g., ³JH,F) and potentially long-range couplings from the -OCF₃ fluorines (e.g., ⁴JH,F or ⁵JH,F).

-

¹³C NMR Spectroscopy: Similar to ¹H NMR, the electronegative fluorine substituents significantly influence the ¹³C chemical shifts. Carbons directly bonded to fluorine exhibit two key features: a large downfield chemical shift and a very large one-bond coupling constant (¹JC,F), typically in the range of 240-260 Hz. The trifluoromethoxy group (-OCF₃) presents a signature signal: a quartet in the proton-decoupled ¹³C spectrum due to the coupling of the carbon to three equivalent fluorine atoms, with a ¹JC,F value often exceeding 250 Hz. Furthermore, multi-bond C-F couplings (²JC,F, ³JC,F, etc.) are readily observed and are invaluable for assigning the aromatic carbon signals.

Part 2: Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is paramount. The following methodology represents a robust approach for the characterization of 2-Fluoro-3-(trifluoromethoxy)benzoic acid.

Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of high-purity 2-Fluoro-3-(trifluoromethoxy)benzoic acid.

-

Dissolve the sample in 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve polar carboxylic acids and its high boiling point. It also ensures the labile carboxylic acid proton is observable and not undergoing rapid exchange, which can broaden the signal.

-

Add 1-2 µL of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Calibration:

-

Utilize a high-field NMR spectrometer, such as a 400 or 500 MHz instrument, to achieve optimal signal dispersion and resolution.

-

Ensure the instrument is properly shimmed on the sample to maximize magnetic field homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire both ¹H and ¹³C{¹H} (proton-decoupled) spectra at a constant, regulated temperature (e.g., 298 K).

-

Employ the acquisition parameters detailed in the table below for reliable results.

-

Experimental Workflow Diagram

Caption: Standard workflow for NMR sample preparation and data acquisition.

Table 1: Recommended NMR Acquisition Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Freq. | 400 MHz | 101 MHz |

| Pulse Sequence | zg30 | zgpg30 (power-gated decoupling) |

| Solvent | DMSO-d₆ | DMSO-d₆ |

| Temperature | 298 K | 298 K |

| Spectral Width | ~16 ppm | ~220 ppm |

| Acquisition Time | ~3 sec | ~1.5 sec |

| Relaxation Delay | 2 sec | 2 sec |

| Number of Scans | 16 | 1024 or more |

Part 3: Predictive Spectral Analysis and Interpretation

The following analysis is based on established principles of NMR spectroscopy and data from structurally analogous compounds.[1][2][3] It serves as a robust guide for the assignment of the experimental spectrum.

Molecular Structure and Atom Numbering

Caption: Structure of 2-Fluoro-3-(trifluoromethoxy)benzoic acid with atom numbering.

¹H NMR Spectrum: Predicted Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, each integrating to one proton. A fourth, broad singlet for the carboxylic acid proton will appear far downfield.

-

-COOH Proton: A very broad singlet is expected at δ > 13 ppm . Its breadth is due to hydrogen bonding and chemical exchange.

-

H6 Proton: This proton is ortho to the carboxylic acid group. It will be split by H5 (³JH,H ≈ 8 Hz) and the fluorine at C2 (⁴JH,F ≈ 6-8 Hz), likely appearing as a doublet of doublets around δ 7.9 - 8.1 ppm .

-

H4 Proton: This proton is adjacent to the -OCF₃ group. It will be split by H5 (³JH,H ≈ 8 Hz) and may show a small long-range coupling to the -OCF₃ fluorines (⁵JH,F ≈ 1-2 Hz), appearing as a doublet or a narrow multiplet around δ 7.7 - 7.9 ppm .

-

H5 Proton: This proton is coupled to both H4 and H6. It will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) around δ 7.5 - 7.7 ppm .

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |

| -COOH | > 13.0 | br s | - | 1H |

| H6 | 7.9 – 8.1 | dd | ³JH6,H5 ≈ 8.0, ⁴JH6,F2 ≈ 7.0 | 1H |

| H4 | 7.7 – 7.9 | d or m | ³JH4,H5 ≈ 8.0 | 1H |

| H5 | 7.5 – 7.7 | t | ³JH5,H6 ≈ 8.0, ³JH5,H4 ≈ 8.0 | 1H |

¹³C NMR Spectrum: Predicted Analysis

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, with several showing splitting due to C-F coupling.

-

Carboxyl Carbon (C7): Expected around δ 165-167 ppm . It will likely appear as a doublet due to a small two-bond coupling to the C2-fluorine (²JC,F).

-

C2 (C-F): This carbon will be significantly downfield due to the directly attached fluorine, appearing around δ 155-160 ppm . The signal will be a large doublet with ¹JC,F > 240 Hz.

-

C3 (C-OCF₃): This carbon is attached to two electron-withdrawing groups. It is expected around δ 145-150 ppm and will be a complex multiplet due to coupling with both F2 (²JC,F) and the OCF₃ fluorines (²JC,F).

-

C5: Expected around δ 130-135 ppm .

-

C6: Expected around δ 128-132 ppm . This carbon will likely show coupling to the C2-fluorine (³JC,F).

-

C4: Expected around δ 123-127 ppm . This carbon will show coupling to both F2 and the OCF₃ fluorines.

-

C1: The ipso-carbon to the carboxylic acid group, expected around δ 120-125 ppm . It will be split into a doublet by the C2-fluorine (²JC,F).

-

-OCF₃ Carbon (C8): This is the most characteristic signal, expected around δ 120-122 ppm . It will appear as a sharp quartet with a very large one-bond coupling constant (¹JC,F ≈ 255-260 Hz).

Table 3: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |

| C7 (-C OOH) | 165 – 167 | d | ²JC,F ≈ 20-25 |

| C2 | 155 – 160 | d | ¹JC,F > 240 |

| C3 | 145 – 150 | m | - |

| C5 | 130 – 135 | s | - |

| C6 | 128 – 132 | d | ³JC,F ≈ 3-5 |

| C4 | 123 – 127 | m | - |

| C1 | 120 – 125 | d | ²JC,F ≈ 20-25 |

| C8 (-OC F₃) | 120 – 122 | q | ¹JC,F ≈ 255-260 |

Conclusion

The ¹H and ¹³C NMR spectra of 2-Fluoro-3-(trifluoromethoxy)benzoic acid are predicted to exhibit highly characteristic features that, in combination, allow for its unambiguous structural verification. Key identifiers include the complex splitting patterns of the three aromatic protons in the ¹H spectrum due to H-H and H-F couplings, and the presence of two signature signals in the ¹³C spectrum: a large doublet for the fluorine-bearing aromatic carbon (C2) and a sharp quartet for the trifluoromethoxy carbon (C8). This guide provides a robust framework for researchers, enabling the confident assignment of spectral data and ensuring the scientific integrity of their work.

References

-

Supporting Information for a scientific publication. 4 - Supporting Information. [Link]

-

PubChem. 2-Fluorobenzoic acid. National Institutes of Health. [Link]

-

Supporting Information for a scientific publication. 2 - Supporting Information. [Link]

-

Tunoori, A. R., et al. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. National Institutes of Health. [Link]

-

Supporting Information for a scientific publication. Supplementary Information - The Royal Society of Chemistry. [Link]

-

SpectraBase. 3-Nitro-5-(trifluoromethyl)benzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]

-

ChemAxon. NMR Prediction. [Link]

-

GISSMO NMR. 2-(Trifluoromethoxy)benzoic acid. [Link]

Sources

A Technical Guide to the Solubility of 2-Fluoro-3-(trifluoromethoxy)benzoic Acid for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the solubility characteristics of 2-Fluoro-3-(trifluoromethoxy)benzoic acid, a compound of interest in pharmaceutical and chemical research. While specific quantitative solubility data for this compound is not extensively available in public literature, this document offers a robust theoretical framework to predict its behavior in various organic solvents. Furthermore, it provides detailed experimental protocols for researchers to determine its solubility with precision. This guide is structured to deliver actionable insights grounded in established physicochemical principles.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] For compounds like 2-Fluoro-3-(trifluoromethoxy)benzoic acid, which serve as key intermediates in the synthesis of novel therapeutic agents, a thorough understanding of their solubility profile is paramount.[2][3] This knowledge informs crucial decisions in process chemistry, formulation development, and analytical method development. The presence of fluorine and a trifluoromethoxy group in the molecule can significantly influence its physicochemical properties, including its solubility in organic solvents.[3][4]

Physicochemical Properties of Fluorinated Benzoic Acids

To understand the solubility of 2-Fluoro-3-(trifluoromethoxy)benzoic acid, it is instructive to examine the properties of structurally similar compounds.

Properties of 2-Fluoro-3-(trifluoromethyl)benzoic acid

A close analogue, 2-Fluoro-3-(trifluoromethyl)benzoic acid, provides valuable insights.

| Property | Value | Source |

| CAS Number | 115029-22-6 | [5] |

| Molecular Formula | C₈H₄F₄O₂ | [5] |

| Molecular Weight | 208.11 g/mol | |

| Appearance | White to almost white crystalline powder | [6][7] |

| Melting Point | 126-128 °C |

The crystalline nature and relatively high melting point suggest strong intermolecular forces in the solid state, which must be overcome by the solvent for dissolution to occur.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of 2-Fluoro-3-(trifluoromethoxy)benzoic acid will be dictated by the interplay of its molecular features—the polar carboxylic acid group, the aromatic ring, and the electronegative fluorine and trifluoromethoxy substituents—with the properties of the organic solvent.

Influence of Molecular Structure on Solubility

The molecular structure of a related compound, 2-(trifluoromethyl)benzoic acid, reveals key characteristics that influence its solubility. It is poorly soluble in water due to the hydrophobic nature of the trifluoromethyl group.[4] Conversely, it exhibits higher solubility in organic solvents such as ethyl acetate and dimethyl sulfoxide (DMSO).[4] The solubility can also be affected by pH changes, which would alter the ionization state of the carboxylic acid group.[4]

Based on this, we can predict the following solubility trends for 2-Fluoro-3-(trifluoromethoxy)benzoic acid:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group, facilitating solubility. The presence of the fluorinated groups may slightly reduce solubility compared to unsubstituted benzoic acid.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, making them effective at solvating polar molecules. High solubility is expected in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The polar carboxylic acid group will significantly limit solubility in nonpolar solvents. The fluorinated substituents, while contributing to lipophilicity, are unlikely to overcome the polarity of the carboxyl group to a large extent.

-

Chlorinated Solvents (e.g., Dichloromethane): These solvents have intermediate polarity and may offer moderate solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available quantitative data, experimental determination is crucial. The shake-flask method is a reliable and widely used technique for determining equilibrium solubility.[8]

Shake-Flask Method for Equilibrium Solubility

This protocol outlines the steps to determine the solubility of 2-Fluoro-3-(trifluoromethoxy)benzoic acid in a given organic solvent at a specific temperature.

Materials:

-

2-Fluoro-3-(trifluoromethoxy)benzoic acid

-

Selected organic solvent(s) of high purity

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument.[9][10]

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of 2-Fluoro-3-(trifluoromethoxy)benzoic acid to a series of vials containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).[11] Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.[9]

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[9][10]

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Workflow for Solubility Determination

Caption: A streamlined workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Conclusion

While specific quantitative solubility data for 2-Fluoro-3-(trifluoromethoxy)benzoic acid remains to be published, a strong predictive understanding of its behavior in organic solvents can be derived from its molecular structure and comparison with related fluorinated benzoic acids. The compound is expected to exhibit good solubility in polar aprotic and polar protic solvents and limited solubility in nonpolar solvents. For drug development professionals and researchers, the provided experimental protocol offers a robust methodology to precisely determine the solubility of this and other compounds of interest, thereby facilitating informed decisions in the development pipeline.

References

- Slideshare. (n.d.). solubility experimental methods.pptx.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Synquest Labs. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzoic acid.

- Sigma-Aldrich. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzoic acid 98.

- Chemical Label. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzoic Acid.

- Thermo Scientific Chemicals. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzoic acid, 98% 1 g.

- Solubility of Things. (n.d.). 2-(trifluoromethyl)benzoic acid.

- Generic Website. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzoic acid.

- PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid.

- Ossila. (2023). 2-Fluoro-4-(trifluoromethyl)benzoic acid.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzoic acid 98.

- PubChem. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzoic acid.

- Autech. (2025). 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Key Player in Chemical Innovation.

- ChemicalBook. (n.d.). 2-Fluoro-3-(trifluoromethoxy)benzoic acid CAS#: 1159512-62-5.

- Medium. (n.d.). Exploring 2-Fluoro-5-(Trifluoromethoxy)Benzoic Acid: A Key Intermediate in Organic Synthesis.

- Google Patents. (n.d.). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.

- TCI Chemicals. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzoic Acid.

Sources

- 1. rheolution.com [rheolution.com]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. nbinno.com [nbinno.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. 2-Fluoro-3-(trifluoromethyl)benzoic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-Fluoro-3-(trifluoromethyl)benzoic Acid | 115029-22-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. solubility experimental methods.pptx [slideshare.net]

A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-3-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling procedures for 2-Fluoro-3-(trifluoromethoxy)benzoic acid. As a Senior Application Scientist, the following information synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The presence of both fluoro- and trifluoromethoxy-substituents on the benzoic acid scaffold necessitates a thorough understanding of its potential hazards.

Understanding the Hazard Profile

2-Fluoro-3-(trifluoromethoxy)benzoic acid is a solid, crystalline compound that, while stable under standard laboratory conditions, presents several key hazards that must be managed. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Based on available safety data sheets (SDS) for this compound and structurally similar analogues, the Globally Harmonized System (GHS) classification identifies it as a significant irritant.[1][2]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

The trifluoromethoxy group (-OCF3) is generally considered to be more metabolically stable than a trifluoromethyl group (-CF3), however, the potential for the release of fluoride ions or other toxic decomposition products under certain conditions (e.g., high heat) should not be discounted.[3]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of solid 2-Fluoro-3-(trifluoromethoxy)benzoic acid that could generate dust, as well as the handling of its solutions, must be conducted in a properly functioning chemical fume hood.[3] For highly sensitive operations or when handling larger quantities, a glove box may be recommended.[3]

Caption: Hierarchy of exposure controls for handling 2-Fluoro-3-(trifluoromethoxy)benzoic acid.

Personal Protective Equipment (PPE) Selection

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[3]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[3] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3]

-

Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for the specific solvent being used. Double-gloving is recommended when handling the pure solid or concentrated solutions.[3]

-

Body Protection: A flame-resistant lab coat should be worn at all times.[3] For large-scale work, a chemical-resistant apron may be necessary.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to maintain the stability of the compound and prevent accidental exposure.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

-

Inert Atmosphere: While stable in air, for long-term storage or sensitive reactions, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent potential degradation from atmospheric moisture.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents.

-

Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[4]

Storage

Store in a tightly closed container in a cool, dry, and dark place. Ensure the storage area is well-ventilated.

Emergency Procedures: A Step-by-Step Guide

In the event of an exposure or spill, immediate and appropriate action is critical.

Caption: Emergency response workflow for exposure to 2-Fluoro-3-(trifluoromethoxy)benzoic acid.

First Aid Measures:

-

If on Skin: Immediately wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1]

-

If Swallowed: Clean mouth with water and drink plenty of water afterwards.[5]

Physicochemical Data for Risk Assessment

A clear understanding of the compound's physical properties is crucial for designing safe experimental setups.

| Property | Value | Source |

| CAS Number | 115029-22-6 | [1] |

| Molecular Formula | C8H4F4O2 | [1] |

| Molecular Weight | 208.11 g/mol | [6] |

| Appearance | White to almost white powder or crystals | [7] |

| Melting Point | 126-128 °C | [6] |

| Stability | Stable under normal conditions | [5] |

Disposal Considerations

All waste containing 2-Fluoro-3-(trifluoromethoxy)benzoic acid must be treated as hazardous chemical waste. Dispose of the material and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[4]

Conclusion

2-Fluoro-3-(trifluoromethoxy)benzoic acid is a valuable research chemical. However, its potential to cause skin, eye, and respiratory irritation necessitates a robust safety framework. By implementing stringent engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling and emergency procedures outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment.

References

- BenchChem. Safety and handling of fluorinated organic compounds.

- Sigma-Aldrich. 2-Fluoro-3-(trifluoromethyl)benzoic acid 98 115029-22-6.

- SynQuest Laboratories, Inc. 2-Fluoro-3-(trifluoromethyl)benzoic acid Safety Data Sheet.

- Chemical Label for 2-Fluoro-3-(trifluoromethyl)benzoic Acid.

- PubChem. 2-(Trifluoromethyl)benzoic acid. National Institutes of Health.

- Australia Pacific LNG. 2-(Trifluoromethyl)benzoic acid Safety Data Sheet.

- TCI Chemicals. 2-Fluoro-6-(trifluoromethyl)benzoic Acid Safety Data Sheet.

- Sigma-Aldrich. 2-(Trifluoromethyl)benzoic acid 98 433-97-6.

- PubChem. 2-Fluoro-3-(trifluoromethyl)benzoic acid. National Institutes of Health.

- Exploring 2-(Trifluoromethoxy)benzoic Acid: Properties and Applications.

- NOAA. FLUORINE - CAMEO Chemicals.

- Fisher Scientific. 5-Fluoro-2-(trifluoromethoxy)benzoic acid Safety Data Sheet.

- Thermo Scientific Chemicals. 2-Fluoro-3-(trifluoromethyl)benzoic acid, 98%.

- Sigma-Aldrich. 2-(Trifluoromethyl)benzoic acid 98 433-97-6.

- Fisher Scientific. Safety Data Sheet.

- ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.

- NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS.

- Purdue University. Fluorine Safety.

- Fisher Scientific. 3-(Trifluoromethyl)benzoic acid Safety Data Sheet.

- TCI Chemicals. 2-Fluoro-3-(trifluoromethyl)benzoic Acid 115029-22-6.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. chemical-label.com [chemical-label.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. aplng.com.au [aplng.com.au]

- 5. fishersci.com [fishersci.com]

- 6. 2-氟-3-(三氟甲基)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Fluoro-3-(trifluoromethyl)benzoic Acid | 115029-22-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Comprehensive Technical Guide to the Safe Handling and Storage of 2-Fluoro-3-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Physicochemical Properties and Hazard Profile

A thorough understanding of a chemical's properties is the bedrock of its safe handling. 2-Fluoro-3-(trifluoromethoxy)benzoic acid is a solid crystalline powder at room temperature.[1] Its stability and reactivity are dictated by the interplay of the carboxylic acid group, the electron-withdrawing fluorine atom, and the trifluoromethoxy group.

The trifluoromethoxy group is known for its high lipophilicity and electron-withdrawing nature, which can influence the molecule's interactions and metabolic stability.[2][3] While the trifluoromethyl group is generally stable, the overall acidic nature of the molecule dictates many of the handling precautions.[4]

Table 1: Physicochemical and Hazard Data for 2-Fluoro-3-(trifluoromethoxy)benzoic Acid

| Property | Value/Classification | Implication for Handling and Storage |

| Molecular Formula | C8H4F4O2 | Indicates the presence of fluorine, which can form hazardous decomposition products (e.g., hydrogen fluoride) upon combustion.[5] |

| Appearance | White to off-white solid/powder | The powdered form presents an inhalation hazard and risk of dust formation. |

| Melting Point | Approximately 123-130 °C | Stable at ambient laboratory temperatures, but should be kept away from high heat sources.[1] |

| GHS Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[5][6][7] | Direct contact with skin, eyes, and the respiratory tract must be avoided through the use of appropriate Personal Protective Equipment (PPE). |

Core Principles of Handling: A Proactive Approach to Safety

The primary hazards associated with 2-Fluoro-3-(trifluoromethoxy)benzoic acid are irritation to the skin, eyes, and respiratory system.[5][6][7] Therefore, all handling procedures must be designed to minimize direct contact and aerosolization.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should be based on a thorough risk assessment. The following provides a baseline recommendation for handling this compound.

-

Hand Protection: Chemical-resistant gloves are mandatory. Given that this is an aromatic carboxylic acid, neoprene or butyl rubber gloves are recommended for their resistance to a broad range of acids.[8][9][10] Nitrile gloves may be suitable for short-duration handling of small quantities but should be used with caution as they offer limited protection against some strong organic acids.[11] Always inspect gloves for any signs of degradation or perforation before use.

-

Eye and Face Protection: Chemical safety goggles are essential. In situations where there is a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A laboratory coat is required to protect against incidental skin contact. Ensure the lab coat is fully buttoned. For larger quantities or when there is a significant risk of spillage, consider using a chemical-resistant apron.

-

Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.[5] If a fume hood is not available and there is a risk of exceeding exposure limits, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[12]

Safe Handling Workflow

The following diagram outlines a systematic approach to the safe handling of 2-Fluoro-3-(trifluoromethoxy)benzoic acid, from preparation to post-handling procedures.

Caption: Safe Handling Workflow for 2-Fluoro-3-(trifluoromethoxy)benzoic acid.

Storage Protocols: Ensuring Long-Term Stability and Safety

Proper storage is crucial to maintain the integrity of 2-Fluoro-3-(trifluoromethoxy)benzoic acid and prevent hazardous situations.

General Storage Conditions

-

Container: Keep the compound in its original, tightly sealed container to prevent contamination and absorption of moisture.

-

Location: Store in a cool, dry, and well-ventilated area.[13] Avoid direct sunlight, as aromatic compounds can be sensitive to light, which may lead to degradation over time.[5]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent vigorous reactions.[10]

Long-Term Storage Considerations

For long-term storage, it is advisable to store the compound in a desiccator to minimize exposure to atmospheric moisture. While fluorinated benzoic acids are generally stable, prolonged exposure to light and humidity can potentially lead to slow degradation.[5] Regular inspection of the stored material for any change in color or consistency is a good laboratory practice.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures

-

Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult or they feel unwell, seek prompt medical attention.[5]

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. If skin irritation persists, get medical advice.[14]

-

Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[14]

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Management Protocol

For a minor spill of 2-Fluoro-3-(trifluoromethoxy)benzoic acid powder in a laboratory setting, follow this detailed protocol:

-

Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

-

Don Appropriate PPE: This should include, at a minimum, a lab coat, chemical-resistant gloves (neoprene or butyl rubber), and safety goggles. For larger spills, respiratory protection may be necessary.

-

Contain the Spill: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial acid spill neutralizer.[6][15] Avoid raising dust.

-

Neutralize the Acid: For an acidic powder, a weak base like sodium bicarbonate or soda ash can be carefully applied to neutralize the material.[7][14] Mix gently with a plastic scoop.

-

Collect the Residue: Once the spill is absorbed and neutralized, carefully scoop the material into a clearly labeled, sealable waste container.

-

Decontaminate the Area: Wipe the spill area with a damp cloth or sponge. Then, clean the area with soap and water.

-

Dispose of Waste: All contaminated materials, including gloves and cleaning supplies, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

The following flowchart illustrates the decision-making process for responding to a chemical spill.

Caption: Decision Flowchart for Chemical Spill Response.

Disposal Considerations

All waste containing 2-Fluoro-3-(trifluoromethoxy)benzoic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Do not dispose of this chemical down the drain.[5] It should be collected in a designated, properly labeled, and sealed container for disposal by a licensed hazardous waste management company.

References

- Fisher Scientific. (2009). Safety Data Sheet: 2-Fluoro-3-(trifluoromethyl)benzoic acid.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid.

- SynQuest Laboratories, Inc. (2016). Safety Data Sheet: 2-Fluoro-3-(trifluoromethyl)benzoic acid.

- Australia Pacific LNG. (2016). Safety Data Sheet: 2-(Trifluoromethyl)benzoic acid.

- Flinn Scientific Canada. (n.d.). Responding to Laboratory Chemical Spills.

- Chemical Safety. (n.d.). Chemical Label: 2-Fluoro-3-(trifluoromethyl)benzoic Acid.

- Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?.

- Sigma-Aldrich. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzoic acid 98%.

- Thermo Scientific Chemicals. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzoic acid, 98%.

- Fisher Scientific. (2024). Safety Data Sheet: 2-Fluoro-5-(trifluoromethoxy)benzoic acid.

- TCI Chemicals. (2023). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)benzoic Acid.

- Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart.

- Environment, Health and Safety, University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide.

- Safety Company. (2024). Chemical Resistant Glove Guide: Choosing the Right Material for Protection.

- Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.

- International Enviroguard. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.

- PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid.

- Rutgers University. (n.d.). Anaerobic degradation of fluorinated aromatic compounds. Retrieved from Rutgers University Research Repository.

- Autech Industry. (n.d.). Exploring 2-(Trifluoromethoxy)benzoic Acid: Properties and Applications.

- Beilstein-Institut. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from Beilstein Journal of Organic Chemistry.

- National Institutes of Health. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- ResearchGate. (n.d.). Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination.

- ResearchGate. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- American Society for Microbiology. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13.

- PubMed. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13.

Sources

- 1. 2-Fluoro-3-(trifluoromethyl)benzoic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. flinnsci.ca [flinnsci.ca]

- 7. qmul.ac.uk [qmul.ac.uk]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. safetyware.com [safetyware.com]

- 10. envirosafetyproducts.com [envirosafetyproducts.com]

- 11. gloves.com [gloves.com]

- 12. 2-Fluoro-3-(trifluoromethyl)benzoic acid 98 115029-22-6 [sigmaaldrich.com]

- 13. 2-Fluoro-3-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 518002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. irp.cdn-website.com [irp.cdn-website.com]

- 15. westlab.com [westlab.com]

An In-Depth Technical Guide to the Role of the Trifluoromethoxy Group in Medicinal Chemistry

Abstract: The strategic incorporation of fluorine-containing functional groups has become a pivotal strategy in modern drug discovery. Among these, the trifluoromethoxy (OCF3) group has emerged as a substituent of significant interest due to its unique combination of physicochemical properties. This guide provides a comprehensive technical overview of the OCF3 group for researchers, scientists, and drug development professionals. We will delve into its fundamental electronic and steric characteristics, explore its profound impact on metabolic stability and pharmacokinetic profiles, and discuss its role in modulating drug potency and selectivity. Furthermore, this guide will detail contemporary synthetic strategies for its incorporation and provide validated experimental protocols for assessing its effects, thereby offering a holistic view of its application in medicinal chemistry.

Introduction: The Rise of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[1] The unique characteristics of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's steric and electronic profile.[2][3]

1.1 The Unique Properties of Fluorine

Fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere for hydrogen with minimal steric perturbation.[4] However, its high electronegativity (4.0 on the Pauling scale) dramatically alters the electronic landscape of a molecule, influencing acidity, basicity, and dipole moment.[4] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, which contributes significantly to the metabolic stability of fluorinated compounds.[2]

1.2 Emergence of the Trifluoromethoxy (OCF3) Group

While the trifluoromethyl (CF3) group has been a mainstay in medicinal chemistry for decades, the trifluoromethoxy (OCF3) group has garnered increasing attention for its distinct and often more advantageous properties.[2][5] The OCF3 group is not merely a "super-CF3" but possesses a unique interplay of inductive and resonance effects that sets it apart. It is now recognized as a critical tool for modulating lipophilicity, metabolic stability, and target engagement in drug candidates.[6][7]

Physicochemical Properties of the Trifluoromethoxy Group

The strategic utility of the OCF3 group stems from its distinct physicochemical properties that differ significantly from both its methoxy (OCH3) and trifluoromethyl (CF3) counterparts.

2.1 Electronic Effects: A Powerful Electron-Withdrawing Group

The OCF3 group is a strong electron-withdrawing substituent, primarily through a powerful inductive effect (-I) conferred by the three highly electronegative fluorine atoms.[8] This effect is stronger than that of a methoxy group and influences the acidity and basicity of nearby functional groups, which can be critical for target binding interactions.[8][9] Unlike the OCH3 group, the oxygen atom's ability to donate electrons via resonance (+R effect) is significantly diminished in the OCF3 group. This reduction is due to the fluorine atoms pulling electron density away from the oxygen, which in turn weakens its ability to act as a hydrogen bond acceptor.[2]

2.2 Lipophilicity: A "Super-Lipophilic" Moiety

One of the most significant features of the OCF3 group is its high lipophilicity.[5] Lipophilicity, often measured by the partition coefficient (LogP) or the Hansch parameter (π), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10] The OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch π value of approximately +1.04.[2] This high lipophilicity can enhance a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[6][8]

2.3 Conformational Effects and Stereoelectronic Properties

The OCF3 group also exerts significant conformational effects. Unlike the planar preference of the methoxy group on an aromatic ring, the trifluoromethoxy group typically adopts a conformation where the O-CF3 bond is orthogonal to the plane of the ring.[11][12] This perpendicular orientation minimizes repulsive electrostatic interactions and is influenced by hyperconjugative interactions between the oxygen lone pairs and the C-F σ* antibonding orbitals.[12][13] This preferred conformation can influence how a drug molecule fits into a binding pocket, potentially enhancing selectivity.[14]

2.4 Tabulated Summary of Physicochemical Parameters

For ease of comparison, the key physicochemical parameters of the OCF3 group are summarized below, alongside related substituents.

| Substituent | Hansch Lipophilicity Parameter (π) | Hammett Meta Constant (σm) | Hammett Para Constant (σp) |

| -OCF3 | +1.04[2][5] | +0.38 | +0.35 |

| -CF3 | +0.88[5] | +0.43 | +0.54 |

| -OCH3 | -0.02[12] | +0.12 | -0.27 |

| -Cl | +0.71[4] | +0.37 | +0.23 |

| -F | +0.14[4] | +0.34 | +0.06 |

Strategic Applications of the Trifluoromethoxy Group in Drug Discovery